N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate
Overview
Description
N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate: is a chemical compound with the molecular formula C29H29NO7 and a molecular weight of 503.54 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the field of bioconjugation and labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate typically involves the reaction of 4,4’-dimethoxytrityl chloride with succinimidyl butyrate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate primarily undergoes substitution reactions . The succinimidyl group is highly reactive towards nucleophiles, making it suitable for conjugation with amines and other nucleophilic groups .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, dimethylformamide
Conditions: Room temperature to slightly elevated temperatures, typically under inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions are conjugated molecules where the succinimidyl group has been replaced by the nucleophile, resulting in stable amide or thioether bonds .
Scientific Research Applications
Chemistry: In chemistry, N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate is used for the protection of hydroxyl groups during synthetic procedures. The dimethoxytrityl group serves as a protecting group that can be removed under acidic conditions .
Biology: In biological research, this compound is widely used for protein and peptide labeling . The reactive succinimidyl ester group allows for the efficient conjugation of fluorescent dyes, biotin, and other tags to proteins and peptides .
Medicine: In medicine, it is used in the development of drug delivery systems and diagnostic assays . The ability to conjugate various molecules to targeting ligands or therapeutic agents makes it valuable in creating targeted drug delivery systems .
Industry: In the industrial sector, it is used in the manufacture of diagnostic kits and bioconjugation reagents . Its reactivity and stability make it a preferred choice for large-scale production of bioconjugates .
Mechanism of Action
The mechanism of action of N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate involves the formation of a covalent bond between the succinimidyl ester and a nucleophilic group on the target molecule. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide or thioether bond .
Comparison with Similar Compounds
- N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)acetate
- N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)propionate
- N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)hexanoate
Comparison: N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate is unique due to its butyrate linker , which provides an optimal balance between reactivity and stability. Compared to its acetate and propionate analogs, the butyrate linker offers better steric properties, making it more suitable for certain bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO7/c1-34-24-14-10-22(11-15-24)29(21-7-4-3-5-8-21,23-12-16-25(35-2)17-13-23)36-20-6-9-28(33)37-30-26(31)18-19-27(30)32/h3-5,7-8,10-17H,6,9,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJDMGGEOXYBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154059 | |
Record name | N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123658-22-0 | |
Record name | N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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